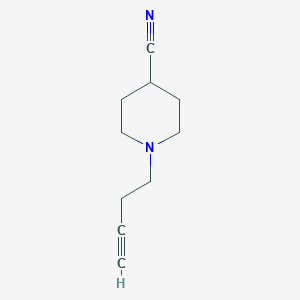

1-(But-3-yn-1-yl)piperidine-4-carbonitrile

Description

1-(But-3-yn-1-yl)piperidine-4-carbonitrile (CAS: 1343445-05-5) is a piperidine derivative featuring a carbonitrile group at the 4-position and a but-3-ynyl substituent at the 1-position of the piperidine ring . Its molecular formula is C₁₀H₁₄N₂, with a molecular weight of 162.23 g/mol. The but-3-ynyl group introduces an alkyne moiety, conferring unique electronic and steric properties. This compound is primarily used as a synthetic intermediate in medicinal chemistry and drug discovery.

Properties

IUPAC Name |

1-but-3-ynylpiperidine-4-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2/c1-2-3-6-12-7-4-10(9-11)5-8-12/h1,10H,3-8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJQONSUWADCOOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCN1CCC(CC1)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Optimization

-

Reagents : Piperidine-4-carbonitrile (1.0 equiv), but-3-yn-1-yl bromide (1.2 equiv), potassium carbonate (2.0 equiv).

-

Solvent : Anhydrous acetonitrile or dimethylformamide (DMF).

-

Temperature : Reflux at 80–90°C for 12–24 hours under nitrogen atmosphere.

-

Workup : Extraction with dichloromethane (DCM), washing with brine, and drying over MgSO₄.

-

Purification : Column chromatography (silica gel, hexane/ethyl acetate 4:1 → 2:1 gradient) yields the product in 65–75% purity.

Key Considerations:

-

Base Selection : Strong bases (e.g., NaH) risk deprotonating the alkyne, leading to side reactions. Potassium carbonate balances reactivity and safety.

-

Leaving Group : Tosylates improve reaction efficiency compared to bromides due to better leaving-group ability, albeit at higher cost.

Mitsunobu Reaction for Sterically Challenged Systems

For substrates prone to elimination, the Mitsunobu reaction offers an alternative pathway using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃).

Protocol Details

Advantages:

-

Avoids harsh alkylation conditions.

-

Compatible with acid-sensitive functional groups.

Palladium-Catalyzed Coupling for Modular Synthesis

While less common, palladium-mediated strategies enable coupling between piperidine-4-carbonitrile derivatives and terminal alkynes.

Sonogashira Coupling Approach

Limitations:

-

Requires pre-functionalized piperidine precursors.

-

Lower yields due to competing side reactions.

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Reaction Time (h) | Cost Efficiency | Scalability |

|---|---|---|---|---|

| Nucleophilic Alkylation | 65–75 | 12–24 | High | Industrial |

| Mitsunobu Reaction | 50–60 | 6–8 | Moderate | Lab-scale |

| Sonogashira Coupling | 40–50 | 24 | Low | Niche |

Mechanistic Insights and Side Reactions

Alkylation Pathway

The reaction proceeds via an Sₙ2 mechanism, where the piperidine nitrogen attacks the electrophilic carbon of but-3-yn-1-yl bromide. Steric hindrance from the nitrile group necessitates elevated temperatures for sufficient reactivity.

Common Side Reactions

-

Over-Alkylation : Excess alkylating agent leads to quaternary ammonium salts. Mitigated by stoichiometric control.

-

Alkyne Polymerization : Trace acids or metals catalyze alkyne oligomerization. Additives like BHT (butylated hydroxytoluene) suppress this.

Purification and Characterization

Chromatographic Techniques

Spectroscopic Validation

-

¹H NMR : Key signals include the piperidine ring protons (δ 2.4–3.1 ppm, multiplet) and alkyne proton (δ 2.8–3.0 ppm, triplet).

-

¹³C NMR : Nitrile carbon (δ 118–120 ppm), alkyne carbons (δ 70–85 ppm).

-

IR Spectroscopy : Strong absorption at ~2240 cm⁻¹ (C≡N stretch), ~2100 cm⁻¹ (C≡C stretch).

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost and safety:

Chemical Reactions Analysis

Types of Reactions

1-(But-3-yn-1-yl)piperidine-4-carbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.

Substitution: The compound can participate in nucleophilic substitution reactions, where the but-3-yn-1-yl group or the cyano group is replaced by other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

1-(But-3-yn-1-yl)piperidine-4-carbonitrile has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the development of bioactive molecules for studying biological processes.

Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(But-3-yn-1-yl)piperidine-4-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The but-3-yn-1-yl group can participate in covalent bonding with target proteins, while the cyano group can engage in hydrogen bonding or other interactions.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following analysis compares 1-(But-3-yn-1-yl)piperidine-4-carbonitrile with structurally related piperidine-4-carbonitrile derivatives, focusing on substituent effects, physicochemical properties, and biological relevance.

Substituent Diversity and Structural Features

Key Observations:

- Alkyne vs. Aromatic/Heterocyclic Substituents : The alkyne in the target compound imparts linearity and moderate lipophilicity, contrasting with aromatic (e.g., trifluoromethylphenyl ) or heterocyclic (e.g., bromoisothiazolopyridine ) groups, which enhance π-π stacking or halogen bonding.

- Electron-Withdrawing Groups : The trifluoromethyl (CF₃) group in analogs increases metabolic stability and electronegativity, whereas the alkyne may participate in click chemistry or metal-catalyzed reactions.

Physicochemical Properties

*Estimated based on alkyne’s hydrophobicity.

Key Observations:

- The alkyne substituent provides a balance between lipophilicity (Log P ~1.5–2.0) and molecular weight, making the target compound more membrane-permeable than hydroxylated analogs but less lipophilic than CF₃-containing derivatives .

- The absence of hydrogen bond donors in the target compound may limit solubility in aqueous media compared to hydroxyethyl or aminophenyl analogs.

Biological Activity

1-(But-3-yn-1-yl)piperidine-4-carbonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and structure-activity relationships (SAR).

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including neurotransmitter receptors and enzymes involved in disease pathways. The compound's structure allows it to modulate these targets effectively, which is critical for its pharmacological effects.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity. Variations in the piperidine ring and the butynyl side chain can significantly influence the compound's potency and selectivity for specific targets.

| Modification | Effect on Activity |

|---|---|

| Increased alkyl chain length | Enhances lipophilicity and receptor binding affinity |

| Alteration of functional groups | Modifies inhibitory potency against enzymes like MAO-A and MAO-B |

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of 1-(But-3-yn-1-yl)piperidine derivatives. The minimum inhibitory concentration (MIC) values indicate that certain derivatives exhibit significant antibacterial properties against pathogens such as Staphylococcus aureus and Escherichia coli.

Neuropharmacological Effects

The compound has shown promise as a neuroprotective agent. Research indicates that it may inhibit monoamine oxidases (MAO-A and MAO-B), which are linked to various neurological disorders. Selective inhibition of these enzymes can lead to therapeutic benefits in conditions like Parkinson's disease and depression.

Case Studies

- Neuroprotective Effects : A study demonstrated that derivatives of 1-(But-3-yn-1-yl)piperidine significantly improved neuronal survival in models of oxidative stress, suggesting potential applications in neurodegenerative diseases.

- Antimicrobial Efficacy : In vitro assays revealed that specific derivatives exhibited MIC values as low as 0.22 μg/mL against resistant bacterial strains, indicating a strong potential for development as new antimicrobial agents.

Q & A

Q. What are the key considerations for optimizing the synthesis of 1-(But-3-yn-1-yl)piperidine-4-carbonitrile?

- Methodological Answer : Synthesis optimization requires careful selection of reaction conditions and purification techniques. For example, catalytic resolution using chiral auxiliaries (e.g., dibenzoyl-D-tartaric acid) can improve enantiomeric purity, as demonstrated in the synthesis of structurally related piperidine derivatives . Reaction parameters such as temperature, solvent polarity, and stoichiometry should be systematically varied. Post-synthesis purification via flash column chromatography (e.g., using dichloromethane/acetone gradients) ensures high product purity . Confirm structural integrity using -NMR, -NMR, and HRMS .

Q. What safety protocols are critical when handling this compound in the lab?

- Methodological Answer :

- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of vapors or dust .

- Waste Disposal : Segregate waste in labeled containers and coordinate with certified hazardous waste disposal services to comply with environmental regulations .

- First Aid : For accidental exposure, flush eyes/skin with water for 15 minutes and seek immediate medical attention .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- Spectroscopy : -NMR and -NMR confirm molecular structure and stereochemistry (e.g., δ = 8.75 ppm for aromatic protons in related compounds) .

- Mass Spectrometry : HRMS validates molecular weight (e.g., [M+H] calcd: 366.1383, observed: 366.1375) .

- Chromatography : HPLC with UV detection ensures purity (>95%) .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacological activity data for this compound?

- Methodological Answer :

- Orthogonal Assays : Combine functional assays (e.g., cAMP inhibition for receptor activity) with biophysical techniques (e.g., SPR for binding kinetics) to validate target engagement .

- Statistical Analysis : Use factorial design (e.g., 2 designs) to isolate variables (e.g., solvent, temperature) contributing to data variability .

- Replicate Studies : Conduct independent replicates across labs to rule out batch-specific artifacts .

Q. What strategies ensure stability during long-term storage of this compound?

- Methodological Answer :

- Storage Conditions : Store in amber vials at -20°C under inert gas (argon/nitrogen) to prevent oxidation .

- Stability Testing : Perform accelerated degradation studies (40°C/75% RH for 6 months) with periodic HPLC analysis to assess degradation products .

- Lyophilization : For aqueous solutions, lyophilize and store as a powder to enhance shelf life .

Q. How can researchers identify and validate novel pharmacological targets for this compound?

- Methodological Answer :

- Target Profiling : Use kinase/GPCR screening panels (e.g., Eurofins CEREP) to identify off-target interactions .

- CRISPR/Cas9 Knockout Models : Validate target specificity by comparing compound activity in wild-type vs. gene-edited cell lines .

- Molecular Docking : Perform in silico simulations (e.g., AutoDock Vina) to predict binding modes to receptors like NOP or cyclin G-associated kinase (GAK) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.